molecular formula C9H11ClO2 B1598700 1-(2-Chloroethoxy)-2-methoxybenzene CAS No. 53815-60-4

1-(2-Chloroethoxy)-2-methoxybenzene

Cat. No. B1598700
CAS RN: 53815-60-4
M. Wt: 186.63 g/mol
InChI Key: CJHKWIFDLHQWCU-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-methoxybenzene, also known as 1-Chloro-2-[(2-chloroethoxy)methoxy]ethane, is a synthetic organic compound . It has a molecular formula of C5H10Cl2O2 and a molecular weight of 173.04 . The compound is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethoxy)-2-methoxybenzene can be represented by the SMILES string ClCCOCOCCCl . The InChI representation is 1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chloroethoxy)-2-methoxybenzene include a molecular weight of 173.04 and a molecular formula of C5H10Cl2O2 . The compound has a SMILES string representation of ClCCOCOCCCl and an InChI representation of 1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 .

Scientific Research Applications

1. Use as a Pharmaceutical Intermediate

  • Application Summary : “1-(2-Chloroethoxy)-2-methoxybenzene” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

2. Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

  • Application Summary : A structurally similar compound, “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde”, was synthesized via the Vilsmeier-Haack reaction .
  • Methods of Application/Experimental Procedures : The synthesis involved the Vilsmeier-Haack reaction, which is a useful tool for the formylation of aromatic and heterocyclic compounds .
  • Results/Outcomes : The structure of this previously unreported compound was thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

3. Use in Organic Synthesis

  • Application Summary : “1-(2-Chloroethoxy)-2-methoxyethane” is a versatile reagent that finds its use in organic synthesis, especially in the preparation of ether derivatives .

4. Use as a Solvent in Coatings, Adhesives, and Printing Inks

  • Application Summary : “1-(2-Chloroethoxy)-2-ethoxyethane” is widely used in the chemical industry as a versatile solvent. It is commonly used as a solvent in coatings, adhesives, and printing inks .

5. Use as a Coupling Agent for Organic Synthesis

  • Application Summary : “1-(2-Chloroethoxy)-2-methoxybenzene” is commonly used as a coupling agent for organic synthesis .

6. Use in the Preparation of Ether Derivatives

  • Application Summary : “1-(2-Chloroethoxy)-2-methoxybenzene” finds its use in organic synthesis, especially in the preparation of ether derivatives .

Safety And Hazards

The safety data sheet for a related compound, 2-[2-(2-Chloroethoxy)ethoxy]ethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-chloroethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHKWIFDLHQWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399862
Record name 1-(2-chloroethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-2-methoxybenzene

CAS RN

53815-60-4
Record name 1-(2-chloroethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethoxy)-2-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxyphenol (14.4 g, 116 mmol) in 2-butanone (200 mL) was added bromochloroethane (69.0 g, 480 mmol) followed by the addition of potassium carbonate (40.0 g, 280 mmol). The reaction mixture was mechanically stirred and heated to reflux for 24 h, then cooled to room temperature. The solids were filtered off and the solvent was removed under vacuum. The residue was dissolved in diethyl ether and washed with 10% of NaOH, dried over anhydrous magnesium sulfate, filtered and concentrated. Purification by silica gel column chromatography (25% EtOAc/hexane) afforded 7.55 g (35%) of a solid: mp 36-38°C. (Lit.2 41-43° C,); 1H NMR (DMSO, 400 MHz), 3.75 (s, 3H), 3.91 (dd, 2H), 4.20 (dd, 2H), 6.86-6.99 (m, 4H); MS (EI) m/z 186 (M+).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Yield
35%

Synthesis routes and methods II

Procedure details

A mixture of 52.88 g (0.426 mol) of guaiacol (34), 50 ml (0.426 mol) of 1,2-dichloroethane, 88.3 g (0.639 mol) of potassium hydroxide and heated at reflux for 24 h. The mixture was concentrated and extracted into ethyl acetate and evaporate the solvent and purified by column chromatography to gave 41.47 g (52%) of 1-(2-Chloroethoxy)-2-methoxy benzene (35) as a white solid, mp 42-43° C.
Quantity
52.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

24.83 g (0.2 mole) of o-methoxyphenol and 100 ml of tetrahydrofuran were placed in a 500 ml-flask equipped with a stirring device and a cooling pipe. A solution in which sodium methoxide (0.2 mole) was dissolved in methanol was added to the flask while stirring the contents. Then tetrahydrofuran and methanol were eliminated at reduced pressure. 300 ml of tetrahydrofuran was added to the flask and then 46.94 g (0.2 mole) of 2-chloroethyl-p-toluene sulfonate was added thereto. The mixture was then stirred under heating reflux for 20 hours to promote reaction. After reaction, insoluble matters were eliminated by filtration, and the product was condensed at reduced pressure. The reaction mixture was then refined by column chromatography using silica gel, and 25.1 g of 2-(o-methoxyphenoxy)ethyl chloride was produced.
Quantity
24.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
46.94 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A mixture of 52.88 g (0.426 mole) of guaiacol, 100 g (0.426 mole) of chloroethyl tosylate, 88.3 g (0.639 mole) of powdered potassium carbonate and 600 mL of 2-butanone is stirred mechanically and refluxed for 2 days. The reaction is filtered and the solid is rinsed with 2-butanone. The filtrate is evaporated and the residue taken up in ether and washed with 1N NaOH to remove unreacted guaiacol. The ether layer is dried over sodium sulfate, filtered and evaporated to give an oil which slowly crystallized. The solid is isolated with cold cyclohexane to give 41.47 g (52%) of 1-(2-Chloroethoxy)-2-methoxybenzene as a white solid, m.p. 42-3° C.
Quantity
52.88 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Guaiacol (6.2 g, 50 mmol) and 1-bromo-2-chloro-ethane (8.4 mL, 100 mmol) were mixed thoroughly and heated at 100° C. for 30 minutes. Then, 31 ml of 1.6 N NaOH aqueous solution was added into the mixture to bring the pH to about 7.0. After cooling, the mixture was extracted with chloroform. The chloroform layer was partitioned with 20% NaOH aqueous solution, water and saturated NaCl aqueous solution in sequence. The organic portion was dried with anhydrous sodium sulfite and evaporated to dryness to obtain O-(2-chloroethyl)guaiacol (18) (9 g; yield 96%). Rf 0.67 (chloroform with saturated ammonia water); IR (KBr) νmax 2934 (m), 1593 (s), 1504 (s), 1455 (s), 1254 (s), 1224 (s), 1178 (s), 1125 (s), 1028 (m) cm−1; 1H NMR (CDCl3, 400MHz): δ 6.94 (4H, m), 4.26 (2H, t, J=6.3Hz), 3.85 (3H, s, 2-OMe), 3.81 (2H, t, J=6.3Hz).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloroethoxy)-2-methoxybenzene
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
6
Citations
S Elumalai, K Thenmozhi, S Senthilkumar… - … of Pharmaceutical and …, 2022 - Elsevier
A simple and facile functional group-specific multilateral derivatization cum extraction method coupled with GC-MS based analytical methodology has been developed for the rapid …
Number of citations: 3 www.sciencedirect.com
BA Kumar, KV Babu, RK Rao, K Srinivas… - 2012 - nopr.niscpr.res.in
The synthesis of racemic Carvedilol ((±)-1) has been achieved starting from 2-(chloromethyl) oxirane ((±)-2) in a four-step sequence. 5-(Chloromethyl) oxazolidin-2-one ((±)-3) and 5-((…
Number of citations: 3 nopr.niscpr.res.in
DM Berger, M Dutia, G Birnberg, D Powell… - Journal of medicinal …, 2005 - ACS Publications
It has been previously reported that appropriately substituted 4-anilinoquinoline-3-carbonitriles are potent inhibitors of Src kinase, with biological activity in vitro and in vivo. Structural …
Number of citations: 22 pubs.acs.org
G Madhusudhan, KC Naidu, BA Kumar… - 2009 - nopr.niscpr.res.in
Carvedilol is prepared by different synthetic approaches. Almost in all the approaches the major impurities that are known in the literature A, B, C, D and E are listed in European …
Number of citations: 5 nopr.niscpr.res.in
M Yedukondalu, R Sridhar… - Asian Journal of …, 2013 - search.proquest.com
A New and alternate simple synthetic strategy of carvedilol, β-adrenergic blocking agent and its analogs, The key step in this approach is synthesis of 3-(9H-carbazol-4-yloxy)-2-…
Number of citations: 0 search.proquest.com
K Reddy, H Ramamohan, A Ganesh… - Asian Journal of …, 2012 - Asian Journal of Chemistry
Number of citations: 2

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